molecular formula C9H10N2S B1223312 4,7-Dimethyl-1,3-benzothiazol-2-amine CAS No. 78584-08-4

4,7-Dimethyl-1,3-benzothiazol-2-amine

Cat. No. B1223312
CAS RN: 78584-08-4
M. Wt: 178.26 g/mol
InChI Key: FHUBACQXVCSGNR-UHFFFAOYSA-N
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Description

4,7-Dimethyl-1,3-benzothiazol-2-amine is a chemical compound with the CAS Number: 78584-08-4. Its molecular weight is 179.27 . The IUPAC name for this compound is 4,7-dimethyl-1H-1lambda3-benzo[d]thiazol-2-amine .


Molecular Structure Analysis

The InChI code for 4,7-Dimethyl-1,3-benzothiazol-2-amine is 1S/C9H11N2S/c1-5-3-4-6(2)8-7(5)11-9(10)12-8/h3-4,12H,1-2H3,(H2,10,11) .


Physical And Chemical Properties Analysis

The compound is stored at room temperature .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives, including 4,7-Dimethyl-1,3-benzothiazol-2-amine, have been synthesized and studied for their anti-tubercular properties . These compounds have shown inhibitory effects against M. tuberculosis . The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Anticancer Agents

Benzothiazole derivatives have been studied extensively for their potential as anticancer agents . A compound known as Phortress (NSC 710305), which is a benzothiazole derivative, has demonstrated activity against breast tumors, regardless of estrogen receptor status, and against ovarian, renal, lung, and colon cancer cells .

Antimicrobial Properties

The antimicrobial properties of benzothiazole derivatives have been investigated against various bacterial strains . These compounds have shown activity against both gram-positive and gram-negative bacteria .

Antidiabetic Agents

Benzothiazole derivatives have also been studied for their antidiabetic properties . These compounds have the potential to be developed into therapeutic agents for the treatment of diabetes .

Anticonvulsant Agents

Benzothiazole derivatives have been studied for their anticonvulsant properties . These compounds have shown potential in the treatment of epilepsy and other seizure disorders .

Anti-Inflammatory Agents

Benzothiazole derivatives have been studied for their anti-inflammatory properties . These compounds have shown potential in the treatment of various inflammatory conditions .

Antiviral Agents

Benzothiazole derivatives have been studied for their antiviral properties . These compounds have shown potential in the treatment of various viral infections .

Polymer and Small Molecule Derivatives

Benzothiazole derivatives have been used in the synthesis of a large range of polymers and small molecule derivatives . These compounds are commercially available, soluble in established processing solvents, and generally considered to be air stable .

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4,7-dimethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-5-3-4-6(2)8-7(5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUBACQXVCSGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365974
Record name 4,7-dimethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803929
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4,7-Dimethyl-1,3-benzothiazol-2-amine

CAS RN

78584-08-4
Record name 4,7-dimethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-dimethyl-1,3-benzothiazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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